molecular formula C15H8N2O6 B136450 3-Nitro-2-(4-nitrophenyl)chromen-4-one CAS No. 143468-19-3

3-Nitro-2-(4-nitrophenyl)chromen-4-one

Cat. No. B136450
M. Wt: 312.23 g/mol
InChI Key: GHWXBUACJPXXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-2-(4-nitrophenyl)chromen-4-one, also known as NNC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism Of Action

3-Nitro-2-(4-nitrophenyl)chromen-4-one selectively inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by other signaling molecules, leading to the inhibition of downstream signaling pathways. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.

Biochemical And Physiological Effects

The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 3-Nitro-2-(4-nitrophenyl)chromen-4-one induces apoptosis by activating caspases and inducing the release of cytochrome c from mitochondria. In diabetic patients, 3-Nitro-2-(4-nitrophenyl)chromen-4-one improves insulin sensitivity by increasing glucose uptake and reducing insulin resistance. Additionally, 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

3-Nitro-2-(4-nitrophenyl)chromen-4-one has several advantages for lab experiments, including its selectivity for PKC and its ability to induce apoptosis in cancer cells. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-Nitro-2-(4-nitrophenyl)chromen-4-one. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-Nitro-2-(4-nitrophenyl)chromen-4-one. Another direction is the investigation of the therapeutic potential of 3-Nitro-2-(4-nitrophenyl)chromen-4-one in other diseases, such as cardiovascular and autoimmune disorders. Additionally, the development of new drug delivery systems for 3-Nitro-2-(4-nitrophenyl)chromen-4-one could improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of 3-Nitro-2-(4-nitrophenyl)chromen-4-one involves the reaction of 4-nitrophenylacetic acid with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with nitric acid to yield the final compound. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-Nitro-2-(4-nitrophenyl)chromen-4-one has been widely used in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have therapeutic potential in the treatment of several diseases, including cancer, diabetes, and neurological disorders.

properties

CAS RN

143468-19-3

Product Name

3-Nitro-2-(4-nitrophenyl)chromen-4-one

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

3-nitro-2-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H8N2O6/c18-14-11-3-1-2-4-12(11)23-15(13(14)17(21)22)9-5-7-10(8-6-9)16(19)20/h1-8H

InChI Key

GHWXBUACJPXXCK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

synonyms

4H-1-Benzopyran-4-one,3-nitro-2-(4-nitrophenyl)-(9CI)

Origin of Product

United States

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